2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Beschreibung
2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Eigenschaften
Molekularformel |
C13H13N7O5S |
|---|---|
Molekulargewicht |
379.35g/mol |
IUPAC-Name |
1-[[2-(5-methyl-3-nitropyrazol-1-yl)acetyl]amino]-3-(4-nitrophenyl)thiourea |
InChI |
InChI=1S/C13H13N7O5S/c1-8-6-11(20(24)25)17-18(8)7-12(21)15-16-13(26)14-9-2-4-10(5-3-9)19(22)23/h2-6H,7H2,1H3,(H,15,21)(H2,14,16,26) |
InChI-Schlüssel |
BYUHCIQQUVGNDW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=NN1CC(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, nitration, and subsequent functionalization to introduce the hydrazinecarbothioamide moiety. Common reagents used in these reactions include hydrazine, thiosemicarbazide, and various nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazinecarbothioamide moiety can undergo substitution reactions to form new compounds
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of corresponding amines, while substitution reactions can yield a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The nitro and hydrazinecarbothioamide groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Known for its energetic properties.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another pyrazole derivative with unique properties.
Uniqueness
2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
